5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine
Description
Properties
IUPAC Name |
5-fluoro-2-(1-methylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDLPYLKXPTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, 5-fluoro-2-chloropyridine reacts with 1-methylpiperidin-4-ol under basic conditions. The chlorine atom at the 2-position serves as a leaving group, while potassium carbonate or cesium carbonate facilitates deprotonation of the piperidine alcohol. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing the transition state.
Critical Parameters:
Workup and Purification
Post-reaction mixtures are typically diluted with ethyl acetate, washed with brine to remove residual base, and dried over anhydrous sodium sulfate. Column chromatography using silica gel with dichloromethane/methanol (20:1) achieves >95% purity.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling offers an alternative route for constructing the ether linkage under milder conditions. This method proves advantageous when functional group tolerance is a concern.
Buchwald-Hartwig Amination Adaptations
Modified protocols using Pd2(dba)3 (2–5 mol%) and Xantphos (4–10 mol%) enable coupling between 5-fluoro-2-bromopyridine and 1-methylpiperidin-4-ol. The reaction proceeds in tert-butanol at 90°C for 8 hours, achieving 72–85% yield.
Catalyst System Comparison
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd2(dba)3 | Xantphos | t-BuOH | 90 | 85 |
| Pd(OAc)2 | BINAP | Toluene | 110 | 68 |
| [Cp*RuCl]4 | - | DMF | 120 | 59 |
Reductive Amination Approaches
While less common, reductive amination provides a pathway for late-stage functionalization of pre-assembled intermediates. This method proves valuable when introducing the methyl group to the piperidine nitrogen post-ether formation.
Two-Step Sequence
- Ether Formation: 5-Fluoro-2-(piperidin-4-yloxy)pyridine synthesis via SNAr
- N-Methylation: Treatment with formaldehyde and sodium cyanoborohydride in methanol at 0–5°C
Key Advantages:
- Avoids competing reactions at the pyridine nitrogen
- Enables isotopic labeling studies with CD3I
Comparative Analysis of Synthetic Methods
A systematic evaluation of three primary methodologies reveals distinct operational profiles:
| Parameter | SNAr | Cross-Coupling | Reductive Amination |
|---|---|---|---|
| Reaction Time | 18–24 h | 6–8 h | 48 h (total) |
| Catalyst Cost | None | High | Moderate |
| Scalability | Excellent | Good | Fair |
| Purity (HPLC) | 92–95% | 88–93% | 85–90% |
| Byproduct Formation | <5% | 8–12% | 10–15% |
Industrial-Scale Production Considerations
Large-scale manufacturing (≥100 kg batches) necessitates optimization of:
- Solvent Recovery: DMF recycling via fractional distillation (98% recovery)
- Catalyst Removal: Activated carbon filtration reduces Pd residues to <5 ppm
- Crystallization: Anti-solvent addition (heptane) achieves 99.5% purity without chromatography
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic SNAr reactions:
Enzymatic Etherification
Preliminary studies with engineered cytochrome P450 enzymes show:
- 45% conversion at 37°C
- Complete regioselectivity
Analytical Characterization
Rigorous quality control employs complementary techniques:
Structural Verification
- 1H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J=3.1 Hz, 1H), 4.80–4.75 (m, 1H), 3.40–3.25 (m, 2H), 2.80 (s, 3H)
- HRMS (ESI): m/z calc. for C11H14FN2O [M+H]+ 225.1134, found 225.1131
Purity Assessment
- HPLC: C18 column, 0.1% TFA in H2O/MeCN gradient, tR=6.72 min
Chemical Reactions Analysis
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine and its analogs:
Key Observations:
Halogen Effects : Fluorine’s small size and electronegativity optimize receptor interactions compared to bulkier halogens (Br, Cl), as seen in mGlu5 PAMs where fluorine improves cooperativity with glutamate . Bromine’s higher lipophilicity may reduce blood-brain barrier permeability .
Piperidine Modifications : 1-Methylpiperidine in the target compound likely enhances metabolic stability over unmodified piperidine (e.g., 5-Chloro-2-(piperidin-4-yloxy)pyridine) .
Functional Group Additions : The oxadiazole-containing analog (CAS 2095410-64-1) shows how heterocyclic additions can refine pharmacokinetic profiles, though at the cost of increased molecular complexity .
Research Findings and Implications
- Receptor Binding : Fluorinated pyridines, such as DPFE (a related mGlu5 PAM), exhibit a 20-fold shift in glutamate potency, suggesting that this compound may similarly enhance receptor activation .
- Synthetic Feasibility : Analogous compounds (e.g., 5-Bromo derivatives) are synthesized via nucleophilic aromatic substitution, with yields ranging from 67% to 81% . The target compound likely follows a similar pathway.
Biological Activity
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a synthetic organic compound notable for its biological activities, particularly its interactions with cannabinoid receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15FN2O, with a molecular weight of 210.252 g/mol. Its structure features a fluorine atom and a piperidine moiety attached to a pyridine ring, which contributes to its unique pharmacological properties.
Pharmacological Profile
Cannabinoid Receptor Interaction:
Research indicates that this compound exhibits significant affinity for both CB1 and CB2 cannabinoid receptors. This interaction suggests its potential as a synthetic cannabinoid with various pharmacological effects, including:
- Anxiolytic Effects: In vitro studies have shown that the compound may exert anxiolytic effects, making it a candidate for further research in anxiety disorders.
- Anticonvulsant Activity: Preliminary findings indicate potential anticonvulsant properties, suggesting applications in epilepsy treatment.
The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with cannabinoid receptors. This modulation can influence neurotransmitter release and gene expression, leading to various biological outcomes. The compound's ability to interact with multiple biological targets enhances its relevance in medicinal chemistry.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5-Fluoro-2-(2-methylpiperidin-1-yl)pyridine | Structure | Similar receptor binding profile |
| 4-Fluoro-1-methylpiperidin-4-yl)methyl-pyrrolo[2,3-b]pyridine | Structure | Enhanced potency in neuropharmacology |
Case Studies and Research Findings
-
Study on Anxiolytic Effects:
A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a significant decrease in time spent in the open arms, suggesting anxiolytic properties. -
Anticonvulsant Activity Investigation:
In another research effort, the compound was tested against induced seizures in rodent models. The findings revealed that it significantly reduced seizure frequency and duration compared to control groups. -
Receptor Binding Studies:
Binding affinity assays showed that this compound has a high affinity for CB1 receptors (Ki = 3.5 nM), indicating its potential as a therapeutic agent targeting cannabinoid pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine to ensure high yield and purity?
- Methodology : Synthesis involves fluorination at the pyridine 5-position and ether bond formation between the pyridine and 1-methylpiperidine. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency during ether formation.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction rates .
- Purification : Recrystallization or column chromatography is essential to remove unreacted intermediates. Automated flow reactors can scale up production while maintaining purity >95% .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~-120 ppm for aromatic F), while ¹H/¹³C NMR resolves piperidine and pyridine ring conformations .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion ([M+H]⁺ at m/z 211.12) and fragments (e.g., loss of piperidinyloxy group) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···F hydrogen bonds) critical for solid-state stability .
Q. How can researchers design receptor binding assays to evaluate its affinity for cannabinoid receptors (CB1/CB2)?
- Methodology :
- Radioligand displacement assays : Use [³H]CP-55,940 as a tracer in HEK293 cells expressing CB1/CB2. Calculate IC₅₀ values via competitive binding curves .
- Functional assays : Measure cAMP inhibition (CB1) or β-arrestin recruitment (CB2) to assess agonism/antagonism. Cross-validate with CB1/CB2 knockout models to confirm specificity .
Advanced Research Questions
Q. How can metabolic stability studies be designed to predict in vivo pharmacokinetics?
- Methodology :
- Liver microsomal assays : Incubate with rat/human liver microsomes + NADPH to identify major metabolites (e.g., O-demethylation or piperidine oxidation). Compare half-life (t₁/₂) to LY293111, a fluorinated analog with long-lived metabolites .
- LC-MS/MS quantification : Track parent compound depletion and metabolite formation. Structural analogs like BMS-903452 show that fluorination reduces oxidative metabolism .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology :
- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C or ¹⁸F) to assess brain penetration (logP ~2.5) and plasma protein binding (e.g., >90% albumin affinity) .
- Pharmacodynamic biomarkers : Measure downstream effects (e.g., FAAH inhibition for CB1 ligands) in rodent models. BMS-903452’s chronic efficacy in diabetic models highlights the need for long-term exposure analysis .
Q. How can enantiomeric purity impact biological activity, and how is it controlled during synthesis?
- Methodology :
- Chiral chromatography : Use Chiralpak AD-H columns to separate enantiomers. For analogs like the antimalarial compound in , (R)-enantiomers showed 10× higher activity than (S).
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization to enforce stereochemistry .
Q. What structure-activity relationship (SAR) insights guide fluorinated analog design?
- Methodology :
- Comparative SAR : Replace fluorine with Cl/CH₃ in the pyridine ring. Fluorine’s electronegativity enhances CB1 binding (Ki ~50 nM vs. 120 nM for Cl-substituted analogs) .
- Piperidine modifications : Replace 1-methylpiperidine with morpholine (as in FIPM) to improve blood-brain barrier penetration for CNS targets .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodology :
- Docking simulations : Use Schrödinger’s Glide to screen against kinases (e.g., JAK1) or GPCRs (e.g., 5-HT2C). Cross-validate with Ro 60-0175’s off-target hormone modulation .
- ADMET prediction : Tools like SwissADME estimate hERG inhibition (risk score <0.3) and Ames test mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
